molecular formula C12H9NO3 B11893155 7-Vinyl-[1,3]dioxolo[4,5-g]quinolin-6(5H)-one CAS No. 50779-79-8

7-Vinyl-[1,3]dioxolo[4,5-g]quinolin-6(5H)-one

Cat. No.: B11893155
CAS No.: 50779-79-8
M. Wt: 215.20 g/mol
InChI Key: XXIGPVANIZBBCU-UHFFFAOYSA-N
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Description

7-Vinyl-[1,3]dioxolo[4,5-g]quinolin-6(5H)-one is a synthetic quinoline derivative of significant interest in medicinal chemistry and anticancer research . Quinoline scaffolds are recognized as important motifs in drug development, with derivatives demonstrating a wide spectrum of biological activities, including notable antitumor properties . These compounds can act as growth inhibitors by inducing cell cycle arrest, promoting apoptosis, and inhibiting angiogenesis . Specifically, quinoline-based compounds have been identified as potent inhibitors of DNA topoisomerase enzymes, which are critical targets in oncology due to their role in DNA replication, transcription, and cell proliferation . The structural features of this compound, particularly the [1,3]dioxolo ring fused to the quinoline core, are characteristic of analogs studied for their enhanced bioactive potential . Recent research on closely related quinolone derivatives has shown that structural modifications, such as the introduction of a vinyl group, can lead to compounds with significant cytotoxic activity against various human cancer cell lines, including lung (A-549), cervical (HeLa), and gastric (SGC-7901) cancers . This product is intended for research purposes only, providing a valuable building block for the synthesis of novel compounds and for investigations into new therapeutic agents in experimental biology and pharmacology. Intended Use & Usage Notes: This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. It is not for human or veterinary use. Handling & Storage: Store at room temperature.

Properties

CAS No.

50779-79-8

Molecular Formula

C12H9NO3

Molecular Weight

215.20 g/mol

IUPAC Name

7-ethenyl-5H-[1,3]dioxolo[4,5-g]quinolin-6-one

InChI

InChI=1S/C12H9NO3/c1-2-7-3-8-4-10-11(16-6-15-10)5-9(8)13-12(7)14/h2-5H,1,6H2,(H,13,14)

InChI Key

XXIGPVANIZBBCU-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC2=CC3=C(C=C2NC1=O)OCO3

Origin of Product

United States

Preparation Methods

Multicomponent Povarov Reaction with Vinyl Alkenes

Reaction Design and Substrate Selection

The Povarov reaction, a [4+2] cycloaddition between aniline derivatives, aldehydes, and alkenes, has been adapted for synthesizing dihydroisoindoloquinolinone derivatives. For 7-vinyl-substituted analogs, 3,4-methylenedioxyaniline and o-phthaldehydic acid serve as starting materials, with vinyl alkenes (e.g., isoprene) as the dienophile.

Catalytic System and Conditions

  • Catalyst : AMCell-SO3H (acidic cellulose-based catalyst, 0.06 g/mmol)
  • Solvent : Acetone or acetonitrile
  • Temperature : 90°C for 4–8 hours
  • Workup : Filtration, solvent evaporation, and silica gel chromatography (petroleum ether/EtOAc 2:1)

Yield and Byproducts

  • Yield : 68–81% for analogous dihydroisoindoloquinolinones
  • Byproducts : Unreacted alkenes and dimeric adducts (≤15%)
Table 1: Representative Reaction Parameters
Starting Amine Alkene Catalyst Loading Time (h) Yield (%)
3,4-MDA Isoprene 6 mol% 8 74
4-Hydroxyaniline Styrene 6 mol% 6 68

Metal-Free Reductive Cyclization of 2-Aminoarylketones

Synthesis of Dihydroquinolin-4-one Intermediates

A two-step protocol involving 2-aminoarylketones and aryl aldehydes forms dihydroquinolin-4-ones, which are subsequently functionalized with vinyl groups:

  • Condensation : 2-Aminoarylketones + aryl aldehydes → 2-aminochalcones (60–97% yield).
  • Cyclization : Intramolecular cyclization under acidic conditions (e.g., BF3·OEt2) to yield dihydroquinolin-4-ones.

Introduction of Vinyl Group

  • Reduction : NaBH4 reduces the ketone to a secondary alcohol (90% yield).
  • Dehydration/Oxidation : p-Toluenesulfonic acid (PTSA) in toluene at reflux induces dehydration, followed by aerial oxidation to introduce the vinyl moiety (70–87% yield).
Table 2: Optimization of Dehydration Conditions
Substrate Catalyst Solvent Temp (°C) Time (h) Yield (%)
Dihydroquinolin-4-one PTSA Toluene 110 3 81
Dihydroquinolin-4-one None MeOH 65 12 <20

Copper-Catalyzed Tandem Acylation/O-Arylation

Substrate Preparation

Methyl 2-[2-(2-bromophenyl)acetamido]benzoates are synthesized via amidation of 2-aminobenzoic acid derivatives. The bromine atom facilitates subsequent cross-coupling.

Catalytic Cyclization

  • Catalyst : CuI (5 mol%) + 1,10-phenanthroline (10 mol%)
  • Base : K2CO3
  • Solvent : DMSO at 70°C for 16 hours
  • Key Step : Sequential acylation and O-arylation to form the fused dioxoloquinoline core.

Vinylation via Heck Coupling

Post-cyclization, a Heck reaction introduces the vinyl group:

  • Reagents : Pd(OAc)2, PPh3, K2CO3, DMF, 100°C
  • Yield : 65–78% for analogous quinoline derivatives.
Table 3: Heck Coupling Optimization
Quinoline Substrate Vinyl Source Pd Catalyst Yield (%)
7-Bromo-dioxoloquinoline Vinyl tributyltin Pd(PPh3)4 72
7-Iodo-dioxoloquinoline Acrylic acid Pd(OAc)2 68

Comparative Analysis of Methods

Method Advantages Limitations Yield Range (%)
Povarov Reaction One-pot, scalable Requires acidic conditions 68–81
Reductive Cyclization Metal-free, modular Multi-step, moderate yields 70–87
Copper Catalysis High regioselectivity Palladium cost for vinylation 65–78

Chemical Reactions Analysis

Types of Reactions

7-Vinyl-[1,3]dioxolo[4,5-g]quinolin-6(5H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at positions adjacent to the nitrogen atom in the quinoline ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (KMnO4, CrO3), reducing agents (NaBH4, LiAlH4), and nucleophiles (amines, thiols). The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation reactions may yield quinoline N-oxides, while reduction reactions can produce reduced quinoline derivatives. Substitution reactions can lead to various substituted quinoline compounds with different functional groups.

Scientific Research Applications

7-Vinyl-[1,3]dioxolo[4,5-g]quinolin-6(5H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Vinyl-[1,3]dioxolo[4,5-g]quinolin-6(5H)-one involves its interaction with various molecular targets and pathways. For instance, it can act as a topoisomerase inhibitor, interfering with the enzymes that regulate DNA topology . This inhibition can lead to the disruption of DNA replication and transcription processes, ultimately inducing apoptosis in cancer cells. Additionally, its antibacterial and antifungal properties are attributed to its ability to disrupt cell membrane integrity and inhibit essential metabolic pathways in microorganisms.

Comparison with Similar Compounds

Key Observations :

  • Positional Flexibility: Substituents at positions 5, 6, 7, or 8 modulate electronic properties and steric effects.
  • Natural vs. Synthetic Analogs: Natural derivatives often feature fused isoquinoline or benzylisoquinoline systems, whereas synthetic analogs prioritize modular functionalization for drug discovery .

Key Observations :

  • Green Chemistry: Ultrasound-assisted methods with TiO₂ nanoparticles achieve high yields (>80%) under mild conditions, outperforming traditional protocols .
  • Limitations : Copper-catalyzed reactions, while versatile, suffer from lower yields (e.g., 36% for 7-(phenylsulfonyl) derivative) .

Computational Insights:

  • DFT Studies : Frontier molecular orbital (FMO) analysis of phenyl-substituted analogs revealed a HOMO-LUMO gap (~4.5 eV), indicating moderate reactivity. The vinyl group in 7-vinyl derivatives may further lower this gap, enhancing electrophilicity .
  • NMR Chemical Shifts : C7 substituents significantly alter ¹H/¹³C NMR profiles. For example, the vinyl group causes deshielding of adjacent protons (~δ 6.2–6.8 ppm) compared to aryl groups .

Biological Activity

7-Vinyl-[1,3]dioxolo[4,5-g]quinolin-6(5H)-one is a compound of interest due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article synthesizes available research findings, including data tables and case studies, to provide a comprehensive overview of its biological activity.

  • Chemical Formula : C10H9NO3
  • CAS Number : 50779-79-8
  • Molecular Weight : 215.21 g/mol
  • Structural Characteristics : The compound features a quinoline core with a vinyl and dioxole substituent, which may influence its biological interactions.

Antimicrobial Activity

Research has shown that derivatives of quinoline compounds exhibit varying degrees of antimicrobial activity. For instance, studies indicate that 7-vinyl derivatives demonstrate significant efficacy against both Gram-positive and Gram-negative bacteria.

CompoundMIC (µM) against Gram-negativeMIC (µM) against Gram-positive
7-Vinyl-[1,3]dioxolo[4,5-g]quinolin-6(5H)-one0.3 - 8.50.1 - 9.5

The structure–activity relationship (SAR) analysis suggests that modifications in substituents can enhance or diminish antibacterial effectiveness .

Anticancer Activity

The anticancer potential of 7-vinyl-[1,3]dioxolo[4,5-g]quinolin-6(5H)-one has been evaluated through various assays. A notable study assessed its cytotoxic effects on several cancer cell lines, including ovarian (SK-OV-3) and lung (A-549) cancers.

Cell LineIC50 (µg/mL)Observations
SK-OV-311.35 ± 2.10Strong inhibitory effect
A-54912.68 ± 1.09Moderate inhibitory effect

These results indicate that the compound exhibits promising anticancer properties, particularly against ovarian cancer cells .

Case Study 1: Cardioprotective Effects

In a study evaluating cardioprotective effects, derivatives similar to 7-vinyl-[1,3]dioxolo[4,5-g]quinolin-6(5H)-one were tested for their ability to protect cardiomyocytes from doxorubicin-induced toxicity. Compounds demonstrated significant improvement in cell viability:

CompoundViability (%)Significance
Compound A81.6 ± 3.7p < 0.0001
Compound B87.5 ± 4.3p < 0.0001

This suggests that modifications to the quinoline structure can enhance protective effects against cardiotoxic agents .

Case Study 2: Structure-Activity Relationship

A detailed SAR study highlighted how different substitutions on the quinoline core affect biological activity. Compounds with electron-withdrawing groups showed improved anticancer effects compared to their electron-donating counterparts.

Q & A

Q. What are the recommended synthetic routes for 7-vinyl-[1,3]dioxolo[4,5-g]quinolin-6(5H)-one, and how can intermediates be optimized for yield?

Synthesis typically involves cyclocondensation of substituted quinoline precursors with vinyl or dioxolane-containing reagents. For example, analogous quinolinone derivatives are synthesized via Suzuki coupling or Michael addition to introduce substituents like vinyl groups, followed by oxidative cyclization to form the dioxolane ring . Optimization can be achieved by varying reaction solvents (e.g., DMF vs. THF), catalysts (e.g., Pd(PPh₃)₄), and temperature gradients (60–120°C) to improve regioselectivity. Intermediate purity should be verified via TLC or HPLC before proceeding to cyclization steps .

Q. What spectroscopic methods are critical for characterizing 7-vinyl-[1,3]dioxolo[4,5-g]quinolin-6(5H)-one?

  • ¹H/¹³C NMR : Assign vinyl protons (δ 5.5–6.5 ppm, doublets) and dioxolane oxygenated carbons (δ 90–110 ppm) .
  • FT-IR : Confirm carbonyl (C=O) stretches near 1680–1720 cm⁻¹ and vinyl (C=C) stretches at 1600–1650 cm⁻¹ .
  • Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns to confirm molecular formula .

Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound?

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level can calculate HOMO-LUMO gaps, electrostatic potential surfaces, and nonlinear optical (NLO) properties. These studies help correlate electronic structure with observed reactivity or spectroscopic data . For example, vibrational frequencies computed via DFT should align with experimental FT-IR/Raman spectra to validate assignments .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental and computational data for this compound?

Discrepancies in spectral or thermodynamic data (e.g., bond lengths in X-ray vs. DFT) may arise from solvent effects, crystal packing forces, or basis set limitations. To address this:

  • Perform solvent-phase DFT simulations (e.g., using PCM models) to match experimental conditions .
  • Compare X-ray crystallography data (if available) with gas-phase DFT geometries to identify steric or electronic distortions .
  • Use multi-method validation (e.g., NMR, IR, and XRD) to cross-check assignments .

Q. What strategies are effective for studying structure-activity relationships (SAR) in quinolinone derivatives like this compound?

  • Functional Group Variation : Replace the vinyl group with ethynyl or aryl substituents to assess electronic effects on bioactivity .
  • Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to identify binding interactions with target proteins (e.g., kinases or GPCRs) .
  • In Vitro Assays : Test cytotoxicity (via MTT assays) or enzyme inhibition (e.g., IC₅₀ measurements) to correlate substituents with activity .

Q. What challenges arise in crystallizing 7-vinyl-[1,3]dioxolo[4,5-g]quinolin-6(5H)-one, and how can they be mitigated?

Quinolinones often exhibit poor crystallinity due to flexible substituents or polymorphism. Solutions include:

  • Solvent Screening : Use mixed solvents (e.g., DCM/hexane) for slow evaporation.
  • Co-crystallization : Add co-formers (e.g., carboxylic acids) to stabilize crystal lattices .
  • Low-Temperature XRD : Collect data at 100 K to reduce thermal motion artifacts .

Q. How can thermodynamic stability studies inform storage and handling protocols for this compound?

  • DSC/TGA : Determine melting points (e.g., 196–225°C for analogous compounds ) and decomposition temperatures.
  • Hygroscopicity Tests : Store under argon if moisture-sensitive (common for dioxolane-containing compounds).
  • Photostability : Assess UV-vis degradation under accelerated light exposure (e.g., ICH Q1B guidelines) .

Methodological Challenges

Q. What advanced techniques are used to optimize synthetic routes for scale-up?

  • Flow Chemistry : Improve reproducibility and heat management for exothermic steps (e.g., cyclization) .
  • DoE (Design of Experiments) : Systematically vary parameters (e.g., catalyst loading, stoichiometry) to identify critical process variables .
  • In Situ Monitoring : Use PAT (Process Analytical Technology) tools like ReactIR to track intermediate formation .

Q. How can stereochemical outcomes be controlled during vinyl group introduction?

  • Chiral Catalysts : Use asymmetric catalysts (e.g., BINAP-Pd complexes) for enantioselective vinylation .
  • Protecting Groups : Temporarily block reactive sites (e.g., hydroxyls) to prevent undesired stereoisomers .

Q. What statistical methods are recommended for analyzing contradictory bioactivity data across studies?

  • Meta-Analysis : Pool data from multiple studies using fixed/random-effects models to identify trends .
  • PCA (Principal Component Analysis) : Reduce dimensionality to isolate variables (e.g., substituent electronegativity) driving bioactivity .

Specialized Applications

Q. How can green chemistry principles be applied to synthesize this compound sustainably?

  • Solvent Substitution : Replace DMF with Cyrene™ or 2-MeTHF .
  • Catalytic Recycling : Use magnetically separable catalysts (e.g., Fe₃O₄@Pd) to reduce metal waste .

Q. What role do quinolinone derivatives play in probing biological pathways?

They serve as fluorescent probes (e.g., for metal ion sensing) or enzyme inhibitors (e.g., topoisomerase II) due to their planar aromatic structure and tunable electronic properties .

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